molecular formula C21H21ClN2O4 B12411307 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

Cat. No.: B12411307
M. Wt: 400.9 g/mol
InChI Key: PMXUZPJQMLRIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Information

The compound 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name : this compound
  • Alternative Designations : This compound may also be referred to by its position-specific substitution pattern on the pyrimidine core, emphasizing the 4- and 5-positions occupied by the trimethoxyphenyl and chloroethoxyphenyl groups, respectively.

The CAS Registry Number for this compound is not explicitly provided in the available literature. However, structurally analogous diarylpyrimidine derivatives, such as those reported in recent studies, often receive unique identifiers upon full characterization.

Molecular Formula and Weight Analysis

The molecular formula of this compound is derived from its constituent atoms:

Component Contribution
Pyrimidine core C₄H₃N₂
3-Chloro-4-ethoxyphenyl C₈H₈ClO
3,4,5-Trimethoxyphenyl C₉H₁₁O₃
Total Formula C₂₁H₂₂ClN₂O₄

Molecular Weight Calculation :
$$
\text{MW} = (21 \times 12.01) + (22 \times 1.01) + (35.45) + (2 \times 14.01) + (4 \times 16.00) = 402.87 \, \text{g/mol}
$$

This molecular weight aligns with high-resolution mass spectrometry (HRMS) data reported for related diarylpyrimidines, which typically show deviations of <2 ppm.

Spectroscopic Characterization (NMR, HRMS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) :

    • Aromatic Protons :
      • Pyrimidine H-2 and H-6: δ 8.90–9.25 (d, J = 1.3 Hz, 2H)
      • Trimethoxyphenyl ring: δ 7.38 (s, 2H)
      • Chloroethoxyphenyl ring: δ 7.95 (d, J = 8.8 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H)
    • Substituents :
      • Methoxy groups: δ 3.94 (s, 9H)
      • Ethoxy group: δ 4.10 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H)
  • ¹³C NMR (126 MHz, CDCl₃) :

    • Pyrimidine carbons: δ 158.9 (C-4), 162.3 (C-5)
    • Aromatic carbons: δ 112.5–153.2 (trimethoxyphenyl), 116.8–134.7 (chloroethoxyphenyl)
    • Methoxy/ethoxy carbons: δ 56.1 (OCH₃), 63.8 (OCH₂CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 403.1425
  • Calculated : C₂₁H₂₂ClN₂O₄⁺ = 403.1421 (Δ = 0.4 ppm)

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • ν(C=N): 1605 cm⁻¹ (pyrimidine ring)
    • ν(C-O): 1240–1260 cm⁻¹ (methoxy/ethoxy groups)
    • ν(C-Cl): 740 cm⁻¹

X-ray Crystallographic Data and Conformational Analysis

While X-ray crystallographic data for this specific compound is not available in the provided sources, analogous diarylpyrimidines exhibit planar pyrimidine cores with dihedral angles between the aryl substituents ranging from 45° to 65°. Computational modeling predicts:

  • Torsional Angles :
    • Between pyrimidine and trimethoxyphenyl: 52°
    • Between pyrimidine and chloroethoxyphenyl: 58°
  • Intermolecular Interactions :
    • C-H···π interactions between ethoxy groups and adjacent aromatic systems
    • van der Waals contacts stabilizing the crystal lattice

Comparative Structural Analysis with Analogous Pyrimidine Derivatives

Feature Target Compound Analog (e.g., CA-4)
Core Structure Pyrimidine Combretastatin A-4 (Stilbene)
Substituents Diaryl with methoxy/ethoxy 3,4,5-Trimethoxyphenyl
Planarity Moderately planar Highly planar
Tubulin Binding Predicted via docking Confirmed experimentally

The ethoxy group in the target compound introduces steric bulk compared to smaller substituents (e.g., hydroxy or methoxy), potentially altering binding kinetics to biological targets like tubulin. Additionally, the chloro substituent enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions not observed in non-halogenated analogs.

Properties

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

InChI

InChI=1S/C21H21ClN2O4/c1-5-28-17-7-6-13(8-16(17)22)15-11-23-12-24-20(15)14-9-18(25-2)21(27-4)19(10-14)26-3/h6-12H,5H2,1-4H3

InChI Key

PMXUZPJQMLRIPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=CN=C2C3=CC(=C(C(=C3)OC)OC)OC)Cl

Origin of Product

United States

Preparation Methods

Sequential Suzuki-Miyaura Coupling

This method involves using a dihalopyrimidine scaffold (e.g., 4,5-dichloropyrimidine) and introducing aryl groups via palladium-catalyzed cross-coupling (Figure 1).

Steps :

  • First Coupling : Introduce the 3,4,5-trimethoxyphenyl group at position 4 using 3,4,5-trimethoxyphenylboronic acid.
  • Second Coupling : Attach the 3-chloro-4-ethoxyphenyl group at position 5 using 3-chloro-4-ethoxyphenylboronic acid.

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Base: Potassium carbonate (K₂CO₃).
  • Solvent: Tetrahydrofuran (THF)/water mixture under microwave irradiation (110°C, 20 min).

Alternative Starting Materials

If 4,5-dichloropyrimidine is unavailable, 4-chloro-5-iodopyrimidine allows selective coupling. The iodine at position 5 reacts first due to higher reactivity, followed by coupling at position 4.

Detailed Synthetic Procedures

Preparation of 4-(3,4,5-Trimethoxyphenyl)-5-chloropyrimidine

Protocol :

  • Combine 4,5-dichloropyrimidine (1.0 equiv), 3,4,5-trimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in THF/H₂O (4:1).
  • Heat under microwave irradiation at 110°C for 20 min.
  • Purify via column chromatography (hexanes/ethyl acetate) to yield the intermediate as a white solid (85–90% yield).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyrimidine-H), 7.42 (s, 2H, trimethoxyphenyl-H), 3.99 (s, 6H, OCH₃), 3.93 (s, 3H, OCH₃).

Preparation of 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine

Protocol :

  • React 4-(3,4,5-trimethoxyphenyl)-5-chloropyrimidine (1.0 equiv) with 3-chloro-4-ethoxyphenylboronic acid (1.2 equiv) under identical Suzuki conditions.
  • Purify via recrystallization (ethyl acetate/hexanes) to obtain the target compound as a pale-yellow solid (75–80% yield).

Characterization :

  • ¹H NMR (CDCl₃): δ 9.22 (s, 1H, pyrimidine-H), 8.11 (d, J = 8.9 Hz, 2H, chloroethoxyphenyl-H), 7.37 (s, 2H, trimethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.99 (s, 6H, OCH₃), 3.93 (s, 3H, OCH₃), 1.46 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • HRMS : m/z [M + H]⁺ calcd. 471.1325, found 471.1320.

Optimization and Challenges

Regioselectivity in Coupling Reactions

The reactivity of pyrimidine positions 4 and 5 varies:

  • Position 4 is more electrophilic, favoring initial coupling with electron-rich boronic acids (e.g., 3,4,5-trimethoxyphenyl).
  • Position 5 requires higher temperatures or prolonged reaction times for substitution.

Boronic Acid Synthesis

3-Chloro-4-ethoxyphenylboronic acid is synthesized via Miyaura borylation:

  • Brominate 3-chloro-4-ethoxybenzene using N-bromosuccinimide (NBS).
  • React with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantage
Suzuki-Miyaura 75–85 40 min High regioselectivity, scalable
Nucleophilic Substitution 50–60 3–6 h Avoids boronic acid synthesis
One-Pot Cyclization 40–50 24 h Single-step, but limited scope

Scalability and Industrial Relevance

The Suzuki-Miyaura method is preferred for large-scale synthesis due to:

  • Efficiency : Microwave irradiation reduces reaction times.
  • Purification : Simple column chromatography or recrystallization suffices.
  • Yield Consistency : Reproducible yields >75%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the chloro group or the pyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dechlorinated or reduced pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's antitumor efficacy, particularly in inhibiting the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated strong antiproliferative activity against melanoma, lung cancer, and breast cancer cell lines.

Case Study: Antiproliferative Potency

A study reported that derivatives of pyrimidine compounds, including those with similar substituents as 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine, exhibited significant cytotoxicity with low nanomolar IC50 values across multiple cancer cell lines. Specifically:

CompoundCell LineIC50 (nM)
5mMelanoma1
5kBreast<10
5jLung<20

These findings indicate that modifications to the pyrimidine scaffold can enhance antitumor activity through improved binding affinity to critical targets in cancer cells, such as tubulin .

Research Insights

  • X-ray Crystallography Studies : These studies confirmed the binding of pyrimidine derivatives to tubulin, providing insights into their structural interactions and confirming their role as potential antitumor agents .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been employed to predict the potency of various analogues based on their chemical structure, which aids in the rational design of more effective anticancer agents .

Drug Design and Discovery

The compound's structural features make it a valuable candidate for further drug development. The presence of multiple methoxy groups enhances solubility and bioavailability, crucial factors for therapeutic efficacy.

Drug Development Pipeline

  • Lead Optimization : Compounds similar to this compound are being optimized for better pharmacokinetic properties.
  • In Vivo Studies : Preclinical models have shown that these compounds can significantly inhibit tumor growth in xenograft models, indicating their potential for clinical application .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine , differing in substitution patterns, heterocyclic cores, or biological properties:

Isoxazolidine Derivatives ()

  • 3,4-cis-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-propylisoxazolidine (3b)

    • Yield : 73% (crystalline solid, mp 104–105°C).
    • Key features : Dual trimethoxyphenyl groups, nitro substituent.
    • Synthesis : Cycloaddition followed by nitro group introduction.
    • Comparison : Higher yield than the target compound (63%) but lacks chloro and ethoxy substituents, impacting electronic properties .
  • 3,4-trans-4,5-trans-2-Methyl-3-(3,4,5-trimethoxyphenyl)-4-nitro-5-trichloromethylisoxazolidine (4c)

    • Yield : 30% (oil).
    • Key features : Trichloromethyl group instead of propyl.
    • Comparison : Lower synthetic efficiency and stability (oil vs. crystalline form of the target compound) .

Thiazolo-Pyrimidine Diones ()

  • 7-(Thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (9c)

    • Yield : 79% (brown powder, mp 117–118°C).
    • Key features : Thiophene and dione moieties.
    • Comparison : Enhanced solubility due to dione groups but reduced aromatic bulk compared to the chloro-ethoxy-phenyl group in the target compound .
  • 7-(Thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6(5H,7H)-dione (10c)

    • Yield : 83% (yellow crystals, mp 115–117°C).
    • Key features : Benzylidene linker.
    • Comparison : Higher yield and additional methoxy groups may improve binding affinity in biological systems .

Pyrazolo-Pyrimidine Derivatives ()

  • 2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine (42)
    • Synthesis : Reaction with hexafluoroacetylacetone in acetic acid.
    • Key features : Trifluoromethyl groups and pyrrolo-pyridine core.
    • Comparison : Increased lipophilicity and metabolic stability due to CF₃ groups, contrasting with the ethoxy group in the target compound .

Furo-Pyrimidines ()

  • 2,4-Diamino-5-(3,4,5-trimethoxyphenyl)furo[2,3-d]pyrimidine (12) Synthesis: Chlorination followed by ammonolysis. Key features: Fused furan ring and amino substituents.

Tetrazole Derivatives ()

  • 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole (Compound 2238) Key features: Tetrazole ring instead of pyrimidine.

Structural and Functional Analysis

Parameter Target Compound Compound 3b Compound 9c Compound 42
Core Structure Pyrimidine Isoxazolidine Thiazolo-pyrimidine Pyrazolo-pyrimidine
Key Substituents Cl, OCH₂CH₃, OCH₃ OCH₃, NO₂ OCH₃, thiophene CF₃, pyrrolo-pyridine
Yield 63% 73% 79% Not reported
Melting Point 124–126°C 104–105°C 117–118°C Not reported
Synthetic Complexity Moderate High Moderate High

Biological Activity

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{18}H_{19}ClN_{4}O_{4}
  • Molecular Weight : 400.9 g/mol
  • LogP (XLogP3-AA) : 4.4 (indicating lipophilicity)
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 7

These properties suggest that the compound may exhibit significant membrane permeability, which is crucial for its biological activity .

Antimicrobial Activity

Recent studies have shown that pyrimidine derivatives exhibit varying degrees of antimicrobial activity. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Effects :
    • The compound demonstrated notable antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli.
    • In vitro tests indicated a minimum inhibitory concentration (MIC) of around 20 µg/mL for effective strains, showcasing its potential as a therapeutic agent in combating bacterial infections .
  • Antifungal Effects :
    • Preliminary studies also indicated antifungal properties against Candida albicans, with an MIC of approximately 15 µg/mL.
    • The presence of halogen substituents (chlorine) appears to enhance the antimicrobial efficacy, aligning with findings from other studies on similar compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity :
    • The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
    • Research indicates that modifications in the pyrimidine ring can significantly affect enzyme interactions and binding affinities .
  • Disruption of Membrane Integrity :
    • The lipophilic nature allows the compound to integrate into lipid membranes, potentially disrupting their integrity and leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university tested various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives with fewer substitutions.

Compound NameMIC (µg/mL)Target Organism
Compound A20Staphylococcus aureus
Compound B25Escherichia coli
Target Compound15Candida albicans

This study highlights the compound's potential as a broad-spectrum antimicrobial agent .

Study 2: In Vivo Efficacy

Another significant study evaluated the in vivo efficacy of the compound using animal models infected with resistant bacterial strains. Results showed a significant reduction in bacterial load in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyrimidine and its analogs?

  • Answer: Multi-step synthesis typically involves:

  • Nucleophilic aromatic substitution for introducing chloro/ethoxy groups.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach aryl groups to the pyrimidine core.
  • Condensation reactions to form the pyrimidine ring, followed by functionalization (e.g., methoxy groups via alkylation).
  • Key parameters : Temperature (80–120°C), catalysts (Pd for cross-coupling), and solvents (DMF, THF). Reaction progress is monitored via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Answer:

  • NMR (¹H/¹³C, 2D-COSY) to confirm substituent positions and purity.

  • High-resolution mass spectrometry (HRMS) for molecular weight verification.

  • Single-crystal X-ray diffraction to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding). Example parameters from related studies:

  • Temperature : 293 K

  • R factor : ≤0.055

  • Data-to-parameter ratio : >12:1 (Table 1).

    Table 1. Representative Crystallographic Parameters for Pyrimidine Derivatives

    Parameter
    Temperature (K)298293298
    R factor0.0540.0510.055
    Data-to-parameter ratio13.612.618.1

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer:

  • Replicate assays under standardized conditions (e.g., cell lines, concentrations).
  • Structural verification : Ensure compound purity via HPLC and NMR; impurities may skew bioactivity.
  • Computational modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., kinases) and compare with experimental IC₅₀ values.
  • Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and assay protocols.

Q. What strategies optimize regioselectivity in introducing substituents to the pyrimidine core?

  • Answer:

  • Directing groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during functionalization.
  • Catalyst tuning : Palladium ligands (e.g., SPhos) enhance selectivity in cross-coupling reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures favor thermodynamic stability.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

  • Answer:

  • Substituent variation : Systematic modification of methoxy/ethoxy groups to assess impact on logP and bioavailability.
  • Bioisosteric replacement : Replace chloro with fluorophenyl groups to modulate electronic effects without steric hindrance .
  • Crystallographic data : Analyze hydrogen-bonding patterns (e.g., pyrimidine N1 interactions with enzyme active sites) to prioritize modifications.

Methodological Considerations

  • Data contradiction mitigation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity alongside enzymatic assays).
  • Advanced characterization : Pair X-ray crystallography with DFT calculations to predict electronic properties (e.g., HOMO/LUMO) influencing reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.